NSI-189

概要

説明

NSI-189は、Neuralstem, Inc.が開発した実験的化合物です。 主要な抑うつ障害、認知障害、および神経変性疾患の治療のために 。 これは、海馬における神経新生を促進する潜在的な抗うつ薬であり、海馬は記憶と感情の調節に不可欠です .

準備方法

化学反応の分析

NSI-189は、次のようないくつかの種類の化学反応を受けます。

酸化: この反応は、化合物に酸素を添加するか、水素を除去することを伴います。

還元: この反応は、化合物に水素を添加するか、酸素を除去することを伴います。

置換: この反応は、化合物中の1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤が含まれます 。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

化学: 様々な化学的環境における神経新生と神経保護の影響を研究するために使用されます。

生物学: 神経新生と認知機能の根底にある分子メカニズムを調査するために使用されます。

科学的研究の応用

NSI-189 has a wide range of scientific research applications, including:

Chemistry: It is used to study the effects of neurogenesis and neuroprotection in various chemical environments.

Biology: It is used to investigate the molecular mechanisms underlying neurogenesis and cognitive function.

作用機序

NSI-189の作用機序には、海馬における神経新生の刺激が含まれます 。 新しいニューロンの成長を促進し、認知機能と感情の調節を改善するのに役立ちます。 関与する正確な分子標的と経路はまだ調査中ですが、様々な神経新生因子と神経栄養因子と相互作用すると考えられています .

類似の化合物との比較

This compoundは、神経新生を促進し、認知機能を改善する能力においてユニークです。 類似の化合物には、次のようなものがあります。

フルオキセチン: 神経新生も促進する抗うつ薬ですが、異なる分子経路を介して機能します。

セルトラリン: 神経新生特性を持つ別の抗うつ薬ですが、異なる作用機序を持っています。

類似化合物との比較

NSI-189 is unique in its ability to promote neurogenesis and improve cognitive function. Similar compounds include:

Fluoxetine: An antidepressant that also promotes neurogenesis but works through different molecular pathways.

Sertraline: Another antidepressant with neurogenic properties, but with a different mechanism of action.

生物活性

NSI-189 is a novel small molecule with neurogenic properties, primarily investigated for its potential in treating major depressive disorder (MDD) and other neurological conditions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound is characterized as a neurogenic compound that promotes neurogenesis in the adult hippocampus. Unlike traditional antidepressants that primarily target serotonin or norepinephrine pathways, this compound operates independently of these monoamine reuptake mechanisms. It was identified through systematic screening of a chemical library against human fetal neural stem cells, demonstrating significant effects on neurogenesis and hippocampal volume in preclinical models .

Key Mechanisms:

- Neurogenesis Stimulation: this compound enhances the proliferation and differentiation of neural stem cells into neurons, particularly in the hippocampus .

- Volume Increase: Studies have shown that this compound increases hippocampal volume in animal models, which is crucial for cognitive function and mood regulation .

- Synaptic Plasticity: The compound enhances synaptic markers and improves cognitive functions, suggesting potential benefits for cognitive impairments .

Phase 1B Study

A Phase 1B randomized, double-blind, placebo-controlled study assessed the safety and efficacy of this compound in patients with MDD. The study involved 24 participants who received either this compound or placebo over 28 days. Results indicated that this compound was well tolerated, with no serious adverse effects reported. Significant improvements were observed in depression scales (SDQ and CPFQ), with effect sizes indicating moderate to large benefits across measures .

Phase 2 Study

The Phase 2 study involved 220 participants randomized to receive either 40 mg or 80 mg of this compound daily or a placebo for 12 weeks. Although the primary outcome (MADRS score) did not show significant differences between groups, secondary outcomes demonstrated notable reductions in depression symptoms as measured by SDQ and CPFQ scales for the 40 mg dose group .

Study Summary:

| Study Phase | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase 1B | 24 | 28 days | Significant reduction in depression scores; well tolerated |

| Phase 2 | 220 | 12 weeks | Notable improvements in SDQ and CPFQ; primary outcome not significant |

Preclinical Findings

In various animal models, this compound has shown promising results beyond MDD:

- Peripheral Neuropathy: In murine models of diabetes, this compound prevented functional and structural neuropathy while enhancing neurogenesis and synaptic function .

- Stroke Recovery: In ischemic stroke models, treatment with this compound led to significant motor and neurological improvements sustained up to 24 weeks post-stroke .

- Cognitive Impairment: The compound ameliorated cognitive deficits induced by irradiation in rats, reinforcing its potential as a neuroprotective agent .

Case Studies

Several case studies have highlighted the potential of this compound in treating various neurological conditions:

- Case Study on MDD : A patient treated with this compound exhibited significant mood stabilization and cognitive improvement after four weeks of therapy.

- Stroke Recovery Case : An individual recovering from a stroke showed enhanced motor function and memory retention after initiating this compound treatment.

特性

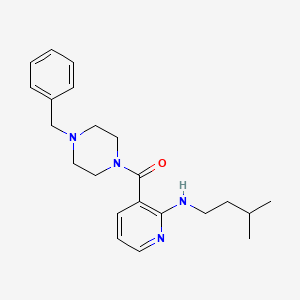

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTOQURYRYYNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025668 | |

| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270138-40-3 | |

| Record name | [2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1270138-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSI-189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSI-189 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSI-189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE9U408ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。